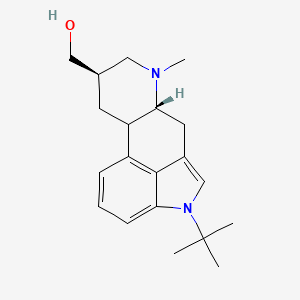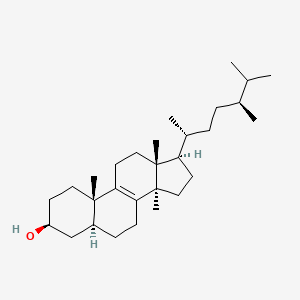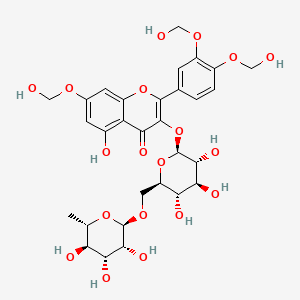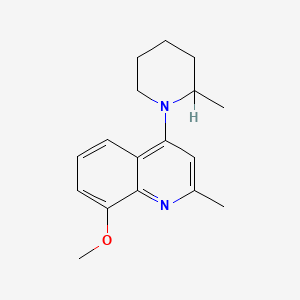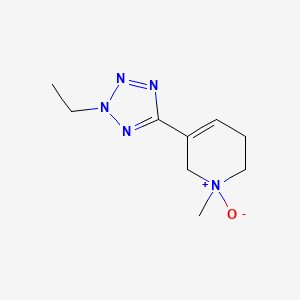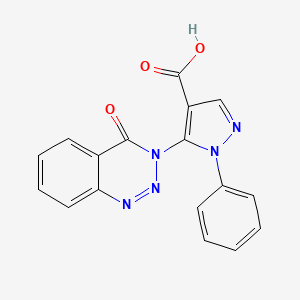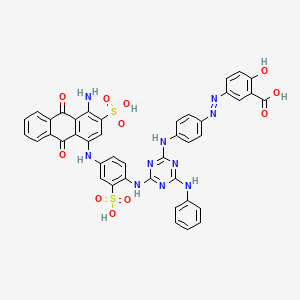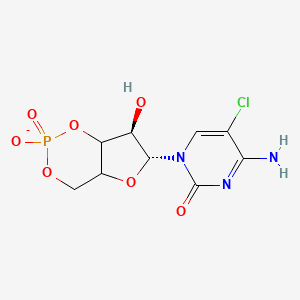
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)- is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo(4,5-b)pyridin-2(3H)-one derivatives typically involves the reaction of 2-hydroxy-3-aminopyridine with various reagents. For instance, the reaction with potassium ethylxanthogenate can yield oxazolo(4,5-b)pyridine-2(3H)-thione . The structure of the synthesized compound is confirmed using techniques such as PMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxazolo(4,5-b)pyridine-2(3H)-thione.
Reduction: Potential reduction of functional groups attached to the oxazole or pyridine rings.
Substitution: Reactions with amines to form N-(3-hydroxy-2-pyridyl)thioureas or 2-aminooxazolo(4,5-b)pyridines.
Common Reagents and Conditions
Oxidation: Potassium ethylxanthogenate.
Substitution: Primary amines, diethylamine, cyclic secondary amines, and aniline.
Major Products
Oxidation: Oxazolo(4,5-b)pyridine-2(3H)-thione.
Substitution: N-(3-hydroxy-2-pyridyl)thioureas and 2-aminooxazolo(4,5-b)pyridines.
Scientific Research Applications
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives have been explored for various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for their anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for oxazolo(4,5-b)pyridin-2(3H)-one derivatives involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives have shown efficacy in inhibiting cancer cell proliferation by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)- stands out due to its trifluoromethylphenyl and piperazinyl substituents, which can enhance its biological activity and specificity compared to other similar compounds.
Properties
CAS No. |
134337-00-1 |
|---|---|
Molecular Formula |
C20H21F3N4O2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-4-1-5-16(14-15)26-12-10-25(11-13-26)8-3-9-27-18-17(29-19(27)28)6-2-7-24-18/h1-2,4-7,14H,3,8-13H2 |
InChI Key |
SQFBOHNTWAUCHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


